molecular formula C13H9ClN2O3 B14281739 4-(4-Chlorophenyl)-3-(1H-imidazol-1-yl)-4-oxobut-2-enoic acid CAS No. 133528-81-1

4-(4-Chlorophenyl)-3-(1H-imidazol-1-yl)-4-oxobut-2-enoic acid

Katalognummer: B14281739
CAS-Nummer: 133528-81-1
Molekulargewicht: 276.67 g/mol
InChI-Schlüssel: IEWXROSAUIAALK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Chlorophenyl)-3-(1H-imidazol-1-yl)-4-oxobut-2-enoic acid is a chemical compound that features a chlorophenyl group, an imidazole ring, and a butenoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-3-(1H-imidazol-1-yl)-4-oxobut-2-enoic acid typically involves the reaction of 4-chlorobenzaldehyde with imidazole under specific conditions to form the intermediate product. This intermediate is then subjected to further reactions to introduce the butenoic acid moiety. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like sulfur .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm the structure .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Chlorophenyl)-3-(1H-imidazol-1-yl)-4-oxobut-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The chlorophenyl group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions may vary, but typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

4-(4-Chlorophenyl)-3-(1H-imidazol-1-yl)-4-oxobut-2-enoic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-(4-Chlorophenyl)-3-(1H-imidazol-1-yl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, affecting their activity. The chlorophenyl group may also play a role in the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(4-Chlorophenyl)-3-(1H-imidazol-1-yl)-4-oxobut-2-enoic acid is unique due to the presence of the butenoic acid moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in various research applications .

Eigenschaften

CAS-Nummer

133528-81-1

Molekularformel

C13H9ClN2O3

Molekulargewicht

276.67 g/mol

IUPAC-Name

4-(4-chlorophenyl)-3-imidazol-1-yl-4-oxobut-2-enoic acid

InChI

InChI=1S/C13H9ClN2O3/c14-10-3-1-9(2-4-10)13(19)11(7-12(17)18)16-6-5-15-8-16/h1-8H,(H,17,18)

InChI-Schlüssel

IEWXROSAUIAALK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)C(=CC(=O)O)N2C=CN=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.